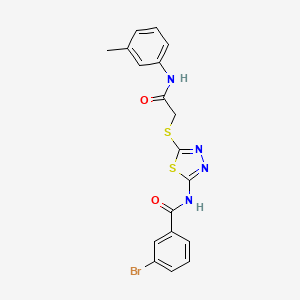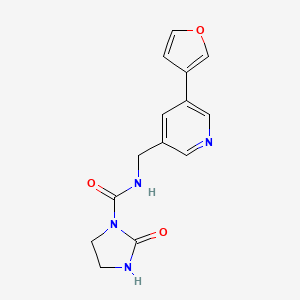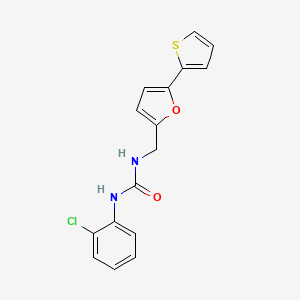![molecular formula C20H26ClN3O2S B2540649 1-(2-Chlorphenyl)-N-[3-(4-Phenylpiperazin-1-yl)propyl]methansulfonamid CAS No. 1049525-95-2](/img/structure/B2540649.png)
1-(2-Chlorphenyl)-N-[3-(4-Phenylpiperazin-1-yl)propyl]methansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is a derivative of methanesulfonamide, which is a functional group characterized by the presence of a sulfonamide group attached to a methane moiety. The compound is not directly discussed in the provided papers, but its structure can be inferred to contain a chlorophenyl ring, a phenylpiperazine moiety, and a methanesulfonamide group.
Synthesis Analysis
The synthesis of related phenylmethanesulfonamide derivatives is described in the first paper, where N,N-dichlorophenylmethanesulfonamide reacts with trichloroethylene to form a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine . This suggests that similar electrophilic substitution reactions could be employed in the synthesis of the compound , with appropriate modifications to incorporate the phenylpiperazine and propyl groups.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide, has been analyzed in the second and third papers . These studies reveal that the conformation of the N-H bond in these structures is syn to the chloro substituents on the benzene ring, which could influence the biological activity of the compounds. The geometric parameters are consistent with other methanesulfonanilides, with some differences in bond and torsion angles . These insights into the molecular structure of closely related compounds can provide a basis for understanding the structure of 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide.
Chemical Reactions Analysis
The reactivity of phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide with various aromatic compounds suggests that the methanesulfonamide derivatives can participate in alkylation reactions . This reactivity could be relevant for the compound , as it may undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide are not directly reported in the provided papers, the properties of related methanesulfonamide derivatives can be inferred. The presence of hydrogen bonds, such as N-H...O and N-H...Cl, in the crystal packing of N-(2,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide suggests that similar intermolecular interactions could be expected in the compound of interest . These interactions can influence the solubility, melting point, and other physical properties of the compound.
Wissenschaftliche Forschungsanwendungen
- Die Verbindung wurde auf ihr Potenzial als Antitumormittel untersucht. Forscher haben neue synthetische Ansätze erforscht, um 1-(2-Chlorphenyl)isochinolin-3-carbonsäure zu erhalten, eine Kernstruktur, die mit dieser Verbindung verwandt ist. Diese Ansätze beinhalten Phenylethylamin- oder Amphetamin-Vorstufen und Suzuki-Kreuzkupplungsreaktionen .
- In der Kristallographie wurden die strukturellen, Schwingungs-, elektronischen und nichtlinearen optischen (NLO) Eigenschaften von Chalcon-Kristallen untersucht. Ein solches Chalcon-Derivat ist (2E)-1-(4-Chlorphenyl)-3-(4-Methoxyphenyl)prop-2-en-1-on (CLPMP). Das Verständnis seiner Eigenschaften kann bei der Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften hilfreich sein .
- Die Verbindung wurde als Pflanzenwachstumsregler bewertet. Insbesondere wurde (E)-1-(4-Chlorphenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307) untersucht. Es zeigt vielversprechende Ergebnisse bei der Kontrolle des Pflanzenwachstums, wenn es mit einer Tauchmethode angewendet wird .
- Aufgrund seiner strukturellen Merkmale haben Forscher das Potenzial der Verbindung als Ligand für periphere Benzodiazepin-Rezeptoren untersucht. Diese Rezeptoren spielen eine Rolle in verschiedenen physiologischen Prozessen, einschließlich Neuroprotektion und Entzündung. Weitere Studien können therapeutische Anwendungen aufdecken .
Antitumor-Forschung
Chalcon-Kristalleigenschaften
Pflanzenwachstumsregulation
Periphere Benzodiazepin-Rezeptor-Liganden
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S/c21-20-10-5-4-7-18(20)17-27(25,26)22-11-6-12-23-13-15-24(16-14-23)19-8-2-1-3-9-19/h1-5,7-10,22H,6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPBMRVVCLEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)






![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)


![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)